molecular formula C18H18N2O2 B2889503 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea CAS No. 2034380-51-1

1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea

Cat. No.: B2889503
CAS No.: 2034380-51-1
M. Wt: 294.354
InChI Key: XQFRRYJUQDMDBY-UHFFFAOYSA-N
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Description

1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

Benzofuran compounds have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzofuran compounds have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran compounds have been shown to have certain stability and degradation characteristics

Dosage Effects in Animal Models

Benzofuran compounds have been shown to have varying effects at different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzofuran compounds have been shown to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran compounds have been shown to interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

Benzofuran compounds have been shown to have certain targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea typically involves the reaction of benzofuran-2-carboxylic acid with phenyl isocyanate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and green chemistry principles can also be employed to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often involving halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2), followed by nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of halogenated benzofurans or substituted benzofurans.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of cancer and bacterial infections.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(3-(Benzofuran-2-yl)propyl)-3-phenylurea is unique due to its specific structural features and biological activities. Similar compounds include other benzofuran derivatives such as benzofuran-2-carboxylic acid, 3-(benzofuran-2-yl)benzaldehyde, and various substituted benzofurans. These compounds share the benzofuran core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18(20-15-8-2-1-3-9-15)19-12-6-10-16-13-14-7-4-5-11-17(14)22-16/h1-5,7-9,11,13H,6,10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFRRYJUQDMDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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